molecular formula C2H6P2S4 B12811457 1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide CAS No. 1121-81-9

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide

Cat. No.: B12811457
CAS No.: 1121-81-9
M. Wt: 220.3 g/mol
InChI Key: SOFWBJVIGGPFCD-UHFFFAOYSA-N
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Description

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide is a member of the 1,3,2,4-dithiadiphosphetane 2,4-disulfides class of compounds. These compounds are organophosphorus, four-membered ring structures containing a P2S2 ring. They are known for their ability to act as sources of dithiophosphine ylides, with Lawesson’s reagent being the most well-known example .

Chemical Reactions Analysis

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkoxides, phenolates, and alcohols. Major products formed from these reactions include metal-binding agents and insecticides .

Comparison with Similar Compounds

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

These compounds share the P2S2 ring structure but differ in their substituents and specific reactivity, making this compound a valuable compound in various chemical applications.

Biological Activity

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide (CAS Number: 1121-81-9) is a member of the organophosphorus compound family. Characterized by its unique P2S2 ring structure, this compound exhibits a variety of biological activities that have garnered interest in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₂H₆P₂S₄
  • Molar Mass : 220.28 g/mol
  • Density : 1.57 g/cm³
  • Boiling Point : 287.7 °C at 760 mmHg
  • Flash Point : 127.8 °C

Mechanisms of Biological Activity

1,3,2,4-Dithiadiphosphetane derivatives are known to act as sources of dithiophosphine ylides. These ylides can participate in various nucleophilic and electrophilic reactions. The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through the following mechanisms:

  • Nucleophilic Attack : The phosphorus atom in the compound can be attacked by nucleophiles such as alkoxides or phenolates, leading to the formation of new phosphorus-oxygen bonds. This reaction is significant in the development of metal-binding agents and insecticides .
  • Inhibition of Acetylcholinesterase : Certain derivatives may act as acetylcholinesterase inhibitors, which can enhance neurotransmission in insects and potentially serve as insecticides .

Insecticides

The potential use of 1,3,2,4-dithiadiphosphetane derivatives as insecticides has been explored. Research indicates that modifications to the compound can enhance its efficacy against pests by improving its stability and reducing water sensitivity .

Medicinal Chemistry

The compound's ability to release hydrogen sulfide (H₂S) has been studied for its therapeutic implications. H₂S is known to play a role in various physiological processes such as vasodilation and neuroprotection . The modulation of H₂S levels could provide a pathway for developing treatments for conditions like hypertension and neurodegenerative diseases.

Case Study 1: Insecticidal Activity

A study demonstrated that derivatives of 1,3,2,4-dithiadiphosphetane showed significant insecticidal properties against specific pest species. The compounds were tested for their effectiveness in disrupting normal neural function through acetylcholinesterase inhibition. Results indicated that certain derivatives exhibited higher potency than traditional insecticides .

Case Study 2: H₂S Donors in Therapeutics

Research published in MDPI highlighted the role of H₂S donors in mediating various biological effects. The study found that derivatives of dithiadiphosphetanes could effectively release H₂S at controlled rates, leading to beneficial effects on vascular function and inflammation reduction .

Summary of Research Findings

Study/Source Findings
PMC4106271Compounds derived from dithiadiphosphetanes modulate GABA receptors efficiently .
PMC7992082Demonstrated substrate versatility for chemical reductive sulfidation using dithiadiphosphetanes .
ChemBKProvided foundational chemical properties and potential applications in organic synthesis .

Properties

CAS No.

1121-81-9

Molecular Formula

C2H6P2S4

Molecular Weight

220.3 g/mol

IUPAC Name

2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane

InChI

InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3

InChI Key

SOFWBJVIGGPFCD-UHFFFAOYSA-N

Canonical SMILES

CP1(=S)SP(=S)(S1)C

Origin of Product

United States

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